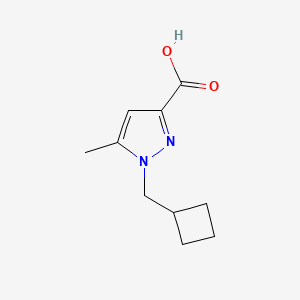

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a cyclobutylmethyl substituent at the pyrazole ring’s N1 position, a methyl group at C5, and a carboxylic acid group at C3. This compound is primarily utilized in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in modulating biological activity.

Properties

IUPAC Name |

1-(cyclobutylmethyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-9(10(13)14)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDXUPQHLKNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Ketoester Intermediate

A Claisen condensation between 1-cyclopropylethan-1-one and dimethyl oxalate generates a diketoester (e.g., 18 in Scheme 4 of). Substituting cyclobutylmethyl-containing ketones would yield analogous intermediates. For example, reaction of cyclobutylmethyl methyl ketone with dimethyl oxalate in the presence of potassium tert-butoxide produces methyl 3-(cyclobutylmethyl)-3-oxopropanoate, a β-ketoester critical for pyrazole formation.

Cyclization with Hydrazine Derivatives

Cyclization of the β-ketoester with methylhydrazine under acidic conditions (e.g., acetic acid, 50°C) affords the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration. Using monosubstituted hydrazines ensures regioselective N1-substitution. For instance, methylhydrazine reacts with methyl 3-(cyclobutylmethyl)-3-oxopropanoate to yield methyl 1-(cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylate.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis (e.g., aqueous NaOH, 80°C) to furnish the carboxylic acid. This step typically achieves >90% conversion, with final purification via recrystallization from ethanol/water mixtures.

Table 1: Cyclocondensation Method Optimization

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| β-Ketoester synthesis | KOtBu, THF, 0°C → rt | 85 | 95 | |

| Cyclization | AcOH, 50°C, 12 h | 78 | 92 | |

| Hydrolysis | 2 M NaOH, 80°C, 6 h | 93 | 99.5 |

Alkylation of Pyrazole Intermediates

Functionalization of preformed pyrazole cores offers precise control over N1-substitution. This two-step approach involves alkylation of 5-methyl-1H-pyrazole-3-carboxylic acid esters followed by hydrolysis.

Synthesis of Pyrazole Ester Intermediate

Ethyl 5-methyl-1H-pyrazole-3-carboxylate is prepared via cyclocondensation of ethyl acetoacetate with hydrazine hydrate. Alternative routes include Pd-catalyzed coupling or Michael addition strategies.

N1-Alkylation with Cyclobutylmethyl Bromide

Alkylation of the pyrazole nitrogen requires deprotonation with a strong base (e.g., K2CO3, DMF, 60°C) and reaction with cyclobutylmethyl bromide. The use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhances reaction efficiency, achieving 75–80% yields. Notably, selectivity for N1 over N2 alkylation is ensured by steric and electronic factors, with bulky substituents favoring N1.

Ester Hydrolysis

The alkylated ester undergoes hydrolysis under basic conditions (e.g., LiOH, THF/H2O, rt) to yield the carboxylic acid. Recrystallization from aqueous ethanol (40% v/v) elevates purity to >99%.

Table 2: Alkylation Method Performance

| Step | Conditions | Yield (%) | Isomer Ratio | Source |

|---|---|---|---|---|

| Alkylation | K2CO3, DMF, 60°C, 24 h | 78 | 95:5 (N1:N2) | |

| Hydrolysis | LiOH, THF/H2O, rt, 8 h | 91 | – |

One-Pot Synthesis from Arenes and Carboxylic Acids

The one-pot methodology, pioneered by recent advances, streamlines pyrazole synthesis by integrating acylation and cyclization steps.

Acylation of Arenes

Treatment of a cyclobutylmethyl-substituted arene with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) generates a ketone intermediate. Subsequent acylation with methylmalonic acid yields a β-diketone.

Cyclization with Hydrazine

In situ cyclization of the β-diketone with hydrazine hydrate (EtOH, reflux, 6 h) forms the pyrazole ring. While this method reduces purification steps, the requirement for specific arene substrates limits its applicability for bulky substituents like cyclobutylmethyl.

Table 3: One-Pot Synthesis Outcomes

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acylation | TFAA/TfOH, CH2Cl2, 0°C | 65 | 88 | |

| Cyclization | NH2NH2·H2O, EtOH, reflux | 70 | 90 |

Cyclocondensation offers high regioselectivity but requires multistep β-ketoester synthesis. Alkylation excels in substituent flexibility and scalability, with yields up to 79%. One-pot methods , while efficient, struggle with sterically hindered groups, rendering them less suitable for cyclobutylmethyl introduction.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The carboxylic acid group can form ionic interactions with positively charged residues in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with its structural analogs:

Structural and Physicochemical Properties

Estimated based on structural similarity to .

*Predicted values from analog in .

Key Observations:

- Substituent Effects : The cyclobutylmethyl group in the target compound introduces steric bulk and moderate lipophilicity, distinguishing it from smaller substituents (e.g., methyl, cyclopropyl) or electron-deficient groups (e.g., trifluoromethyl) .

- Acidity: The carboxylic acid group’s position (C3 vs.

- Safety : Substituents like difluoromethyl () or trifluoromethyl () may enhance toxicity, whereas cyclobutylmethyl’s safety profile remains underexplored.

Biological Activity

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a cyclobutylmethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. Its unique structure suggests diverse interactions with biological systems, making it a candidate for various pharmacological applications.

- Molecular Formula : C10H14N2O2

- Molar Mass : 194.23 g/mol

- CAS Number : 1622855-33-7

- pKa : 3.68 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Steric Hindrance : The cyclobutylmethyl group provides steric effects that influence binding affinity.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding, enhancing interaction with target proteins.

- Ionic Interactions : The carboxylic acid group can form ionic bonds with positively charged residues in proteins, increasing specificity and affinity for biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory and Analgesic Properties

This compound has been explored for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways, although specific mechanisms remain under investigation .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation. For example, preliminary studies indicate its potential as an inhibitor of neuraminidase, an enzyme critical in viral replication .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been associated with antimicrobial properties. Research highlights the ability of similar compounds to inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Comparative Analysis with Related Compounds

A comparative study of this compound with similar pyrazole derivatives reveals unique properties that may enhance its biological activity:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Structure | Moderate anti-inflammatory activity |

| 1-(Cyclopentylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Structure | Weak enzyme inhibition |

| This compound | Structure | Strong enzyme inhibition and anti-inflammatory effects |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition :

- Anti-inflammatory Research :

Q & A

Q. How can the synthesis of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization of hydrazine derivatives with β-ketoesters or via functionalization of pre-formed pyrazole cores. For analogs like 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, ester hydrolysis under basic conditions (e.g., KOH in THF/methanol) is a critical step . For cyclobutylmethyl-substituted analogs, introduce the cyclobutylmethyl group early using alkylation reactions with cyclobutylmethyl halides. Optimize reaction time, temperature, and solvent polarity to minimize side products. Monitor purity via HPLC or LC-MS, as residual solvents or unreacted intermediates may affect downstream applications .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclobutylmethyl protons at δ 1.5–2.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₀H₁₄N₂O₂: 194.1056 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for small-molecule refinement .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer: Store the compound sealed under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, as hygroscopicity may alter reactivity. For long-term stability, conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light conditions, analyzing degradation products via TLC or LC-MS .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data between analogs be resolved?

Methodological Answer: Discrepancies in bioactivity often arise from substituent effects. For example, replacing difluoromethyl (electron-withdrawing) with cyclobutylmethyl (bulky, lipophilic) groups may alter binding to targets like succinate dehydrogenase in antifungal studies . Use molecular docking (e.g., AutoDock Vina) to compare binding modes and free energy calculations (MM/PBSA) to quantify interactions. Validate with in vitro enzyme inhibition assays and correlate with logP values to assess bioavailability differences .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Vary the substituent at position 1 (e.g., aryl, alkyl, heterocycles) to probe steric and electronic effects.

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain acidity while altering pharmacokinetics .

- Fragment-Based Design : Use Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄ catalysts) to introduce diverse aryl/heteroaryl groups at position 5 .

Characterize derivatives using SPR (surface plasmon resonance) to measure binding kinetics and in vivo models for toxicity profiling .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Collect high-resolution X-ray diffraction data (≤1.0 Å) and refine using SHELXL . For torsional flexibility in the cyclobutylmethyl group, employ disorder modeling and anisotropic displacement parameters. Compare with DFT-optimized geometries (e.g., B3LYP/6-311++G**) to validate intramolecular hydrogen bonds or π-π stacking interactions. Publish CIF files in repositories like the Cambridge Structural Database for community validation .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- ADMET Prediction : Use QikProp or SwissADME to estimate permeability (Caco-2), cytochrome P450 inhibition, and plasma protein binding.

- Reactivity Mapping : Apply Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites prone to metabolic oxidation .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in synthetic yields between batches?

Methodological Answer:

- Root-Cause Analysis : Track impurities via GC-MS or NMR (e.g., residual cyclobutylmethyl bromide).

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using software like MODDE to identify critical factors.

- Scale-Up Considerations : Optimize mixing efficiency and heat transfer in flow reactors to maintain consistency from milligram to gram scales .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns with simulated data from Mercury software.

- DSC/TGA : Identify melting points and thermal decomposition profiles.

- Solid-State NMR : Resolve crystallographic inequivalence in ¹³C spectra .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.